tert-Butyl N-(1-amino-4-methylpentan-3-yl)carbamate
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Overview
Description
tert-Butyl N-(1-amino-4-methylpentan-3-yl)carbamate: is a chemical compound with the molecular formula C11H24N2O2 and a molecular weight of 216.32 g/mol . It is commonly used in organic synthesis and as a building block in the preparation of various pharmaceuticals and biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-amino-4-methylpentan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of tert-butyl carbamate and 1-amino-4-methylpentan-3-ol under specific reaction conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product . The final product is often purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-amino-4-methylpentan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted carbamates or amines.
Scientific Research Applications
Chemistry: tert-Butyl N-(1-amino-4-methylpentan-3-yl)carbamate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists .
Medicine: The compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl N-(1-amino-4-methylpentan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator, depending on its structure and the target molecule . The pathways involved often include signal transduction cascades or metabolic pathways that are crucial for cellular function .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (4-aminobenzyl)carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate [6][6]
Uniqueness: tert-Butyl N-(1-amino-4-methylpentan-3-yl)carbamate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets compared to other similar compounds[6][6]. This uniqueness makes it valuable in the development of targeted therapies and specialized industrial applications[6][6].
Properties
Molecular Formula |
C11H24N2O2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
tert-butyl N-(1-amino-4-methylpentan-3-yl)carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-8(2)9(6-7-12)13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14) |
InChI Key |
TZVDFSBPCDPXQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCN)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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